molecular formula C8H8ClNO3 B2506492 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene CAS No. 97655-37-3

1-Chloro-5-methoxy-4-methyl-2-nitrobenzene

Cat. No. B2506492
Key on ui cas rn: 97655-37-3
M. Wt: 201.61
InChI Key: FXLCIMYSCRAJQI-UHFFFAOYSA-N
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Patent
US06965033B2

Procedure details

A solution of 2-chloro-4-floro-5-methylnitrobenzene (1 mmole) in DMF (5 mL) was treated with fresh sodium methoxy (1.1 mmole), and the mixture was stirred for 6 h. Evaporation and chromatography gave 2-chloro-4-methoxy-5-methylnitrobenzene.
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
sodium methoxy
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](F)[C:5]([CH3:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].CN([CH:16]=[O:17])C>>[Cl:1][C:2]1[CH:7]=[C:6]([O:17][CH3:16])[C:5]([CH3:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)F)C)[N+](=O)[O-]
Name
sodium methoxy
Quantity
1.1 mmol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation and chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)OC)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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